4-Bromophenoxytriisopropylsilane
Overview
Description
Synthesis Analysis
The synthesis of bromophenol derivatives is a topic of interest in several papers. For instance, the synthesis of 4-bromo-4'-hydroxybiphenyl is discussed as a key intermediate for liquid crystal display materials, where bromination techniques are explored . Similarly, the synthesis of poly(iminophenol)s derived from 4-bromobenzaldehyde is described, involving condensation reactions followed by oxidative polycondensation in an aqueous alkaline medium . These methods could potentially be adapted for the synthesis of 4-Bromophenoxytriisopropylsilane by substituting appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of bromophenol derivatives significantly influences their properties. For example, the presence of a bromine atom in the propyloxy side chain of certain compounds is found to alter and influence mesomorphic properties . The structural characterization of these compounds is typically performed using techniques such as FT-IR, NMR, and X-ray diffraction . These techniques could be used to analyze the molecular structure of 4-Bromophenoxytriisopropylsilane to understand its behavior and potential applications.
Chemical Reactions Analysis
The chemical reactivity of bromophenol derivatives is diverse. The palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides results in multiple arylation via successive C-C and C-H bond cleavages . Additionally, the synthesis of 1-(4-isopropenylphenoxy)-bromo-C2-C4-alkanes involves the Williamson reaction, which could be relevant for the synthesis of 4-Bromophenoxytriisopropylsilane . Understanding these reactions can provide insights into the types of chemical transformations that 4-Bromophenoxytriisopropylsilane might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenol derivatives are influenced by their molecular structure. For instance, the mesomorphic properties of certain compounds are studied with attention to phase transition temperatures and anisotropic change . The thermal, optical, electrochemical, and fluorescent properties of poly(iminophenol)s derived from 4-bromobenzaldehyde are characterized using various analytical techniques . These properties are crucial for determining the suitability of 4-Bromophenoxytriisopropylsilane for specific applications, such as in materials science or as an intermediate in organic synthesis.
Scientific Research Applications
Environmental Degradation and Toxicity Studies
- Degradation Mechanism and Toxicity Evaluation : A study investigated the electrochemical reduction and oxidation of 4-bromophenol, a compound structurally related to 4-Bromophenoxytriisopropylsilane, focusing on its degradation mechanism, kinetics, and toxicity evolution in water. The research provided insights into the removal rates, identified intermediate degradation products, and evaluated the toxicity reduction over time, contributing to understanding the environmental fate of such compounds (Dandan Xu et al., 2018).
Synthesis and Material Science Applications
- Synthesis for Biological and Environmental Studies : Bromophenol derivatives, including those structurally related to 4-Bromophenoxytriisopropylsilane, were synthesized for detailed biological and environmental analysis. This research underscores the importance of understanding the structural impact on the environmental degradation behavior and biological effects of such compounds (R. Boehme et al., 2010).
Biological Activity and Antioxidant Properties
- Cellular Antioxidant Effects : A study highlighted the antioxidant activity of bromophenols isolated from the red algae, Vertebrata lanosa. These compounds demonstrated significant cellular antioxidant activity, suggesting potential therapeutic applications and highlighting the biological significance of bromophenol derivatives (E. K. Olsen et al., 2013).
Chemical Synthesis and Characterization
- Novel Synthesis Approaches : The synthesis of bis-(4-Phenyleneoxyl Phenyl)Dimethylsilane, closely related to the compound , demonstrates the chemical versatility and application potential of such bromophenol derivatives in material science and chemistry. This study provides a foundational methodology for synthesizing structurally complex silanes for various scientific applications (Fu Chang-qing, 2004).
properties
IUPAC Name |
(4-bromophenoxy)-tri(propan-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BrOSi/c1-11(2)18(12(3)4,13(5)6)17-15-9-7-14(16)8-10-15/h7-13H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFWXPIQBUOVFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BrOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336773 | |
Record name | (4-Bromo-phenoxy)-triisopropylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromophenoxytriisopropylsilane | |
CAS RN |
193966-77-7 | |
Record name | (4-Bromo-phenoxy)-triisopropylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 193966-77-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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